molecular formula C13H17FN6O5 B14061050 N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide

N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide

Cat. No.: B14061050
M. Wt: 356.31 g/mol
InChI Key: DFSBMMPUOLBSBS-UKPHUNNNSA-N
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Description

N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a triazolopyrimidine moiety, and an isobutyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide typically involves multiple steps. The key steps include the formation of the tetrahydrofuran ring, the introduction of the triazolopyrimidine moiety, and the attachment of the isobutyramide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving the triazolopyrimidine moiety.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-((2R,3S,4R,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide
  • N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)acetamide

Uniqueness

The uniqueness of N-(3-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H17FN6O5

Molecular Weight

356.31 g/mol

IUPAC Name

N-[3-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide

InChI

InChI=1S/C13H17FN6O5/c1-4(2)10(23)16-13-15-9-7(11(24)17-13)18-19-20(9)12-8(22)6(14)5(3-21)25-12/h4-6,8,12,21-22H,3H2,1-2H3,(H2,15,16,17,23,24)/t5-,6+,8-,12-/m1/s1

InChI Key

DFSBMMPUOLBSBS-UKPHUNNNSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)F)O

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(C(C(O3)CO)F)O

Origin of Product

United States

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